Lipophilicity (XLogP) Distinction from the Methyl Ester Analog
The target compound demonstrates a calculated lipophilicity (XLogP) of -0.6, which is distinct from its methyl ester analog. This difference impacts membrane permeability predictions and partitioning behavior in biological assays, where the ethyl ester is expected to exhibit moderately higher lipophilicity [1][2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = -0.6 |
| Comparator Or Baseline | Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate (CAS 1035271-06-7); XLogP value is not explicitly reported but is predictably lower due to the loss of a methylene unit. |
| Quantified Difference | The target compound has a predicted higher XLogP value, consistent with the increased carbon chain length of the ethyl ester. |
| Conditions | Computed property from PubChem using XLogP3 3.0 [1]. |
Why This Matters
A specific logP value is crucial for structure-activity relationship (SAR) studies where fine-tuning lipophilicity is required to optimize absorption and distribution.
- [1] PubChem Compound Summary for CID 53787044, Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 44717209, Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate. National Center for Biotechnology Information (2025). View Source
